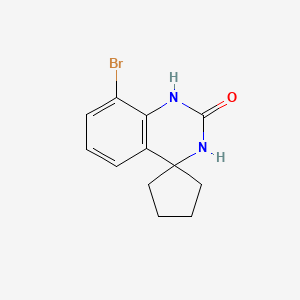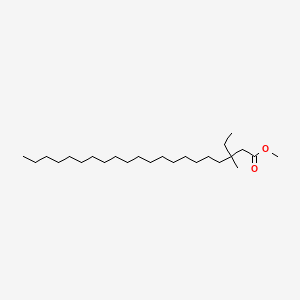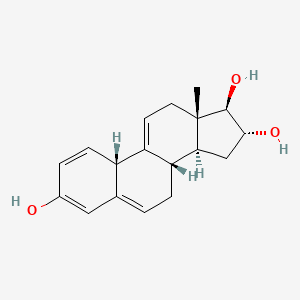![molecular formula C33H49ClN2O2 B13794132 N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide is a complex organic compound with a unique structure that combines a chlorophenyl group, an octadecylamino group, and a phenyl group linked through an oxopropanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the N-(2-chlorophenyl)amide intermediate.
Introduction of the Octadecylamino Group: The intermediate is then reacted with octadecylamine under controlled conditions to introduce the long alkyl chain.
Formation of the Oxopropanamide Backbone: The final step involves the reaction of the intermediate with a suitable reagent to form the oxopropanamide backbone, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the long alkyl chain.
2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide: Another related compound with a different functional group arrangement.
Uniqueness
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide is unique due to its combination of a chlorophenyl group, a long octadecyl chain, and an oxopropanamide backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C33H49ClN2O2 |
|---|---|
分子量 |
541.2 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide |
InChI |
InChI=1S/C33H49ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-35-29-24-22-28(23-25-29)32(37)27-33(38)36-31-21-18-17-20-30(31)34/h17-18,20-25,35H,2-16,19,26-27H2,1H3,(H,36,38) |
InChI 键 |
UUXSPOUMNMGCHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



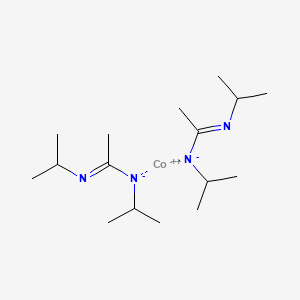
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
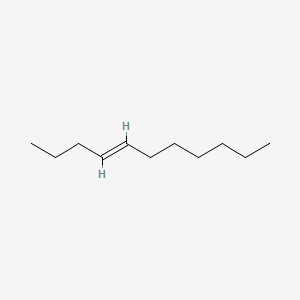
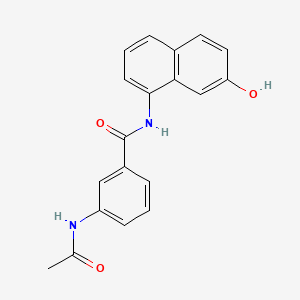
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
